5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
Brand Name: Vulcanchem
CAS No.: 2253631-13-7
VCID: VC4342226
InChI: InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2
SMILES: C1COCCC1N2C(=CN=C2C(F)(F)F)Br
Molecular Formula: C9H10BrF3N2O
Molecular Weight: 299.091

5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole

CAS No.: 2253631-13-7

Cat. No.: VC4342226

Molecular Formula: C9H10BrF3N2O

Molecular Weight: 299.091

* For research use only. Not for human or veterinary use.

5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole - 2253631-13-7

Specification

CAS No. 2253631-13-7
Molecular Formula C9H10BrF3N2O
Molecular Weight 299.091
IUPAC Name 5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
Standard InChI InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2
Standard InChI Key MKOCAWZEKRQITK-UHFFFAOYSA-N
SMILES C1COCCC1N2C(=CN=C2C(F)(F)F)Br

Introduction

PropertyValueSource
Molecular FormulaC₉H₁₀BrF₃N₂O
Molecular Weight299.091 g/mol
IUPAC Name5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
PubChem CID137935880
SMILESC1COCCC1N2C(=CN=C2C(F)(F)F)Br

Chemical Structure and Functional Groups

The compound’s structure is defined by:

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, providing π-electron density for potential hydrogen bonding or metal coordination.

  • Oxan-4-yl Group: A six-membered cyclic ether attached at position 1, enhancing solubility and membrane permeability. This group is commonly used in drug design to improve pharmacokinetic properties .

  • Trifluoromethyl Group (-CF₃): Positioned at C2, this strongly electron-withdrawing group increases metabolic stability and alters electronic interactions with biological targets .

  • Bromine Atom (Br): At C5, bromine introduces steric bulk and potential for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Analysis of Substituents

PositionGroupRoleImpact on Reactivity
C1Oxan-4-ylSolubility enhancer, steric protectionReduces electrophilic substitution
C2Trifluoromethyl (-CF₃)Electron withdrawal, stabilityDeactivates ring toward electrophiles
C5BromineLeaving group, steric hindranceFacilitates nucleophilic substitution

Synthesis and Reactivity

Key Challenges and Considerations

  • Regioselectivity: The trifluoromethyl group at C2 may direct bromination to C5 due to its electron-withdrawing nature, but competing pathways (e.g., C4 substitution) require careful control.

  • Oxan-4-yl Introduction: Steric hindrance from the imidazole ring and -CF₃ group may necessitate high temperatures or polar aprotic solvents (e.g., DMF, DMSO).

Physicochemical and Computational Insights

Solubility and Stability

PropertyValueSource
SolubilityNot reported; likely moderate due to oxan-4-yl group
LogP (Predicted)~2.5–3.0 (lipophilic)
  • Stability: The trifluoromethyl group and bromine atom confer resistance to oxidative degradation.

Computational Modeling

Molecular docking studies on related imidazoles (e.g., CLK1 inhibitors) highlight interactions with kinase ATP-binding pockets . The oxan-4-yl group may occupy hydrophobic pockets, while -CF₃ engages in π-π stacking.

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